阿普唑仑-d3

描述

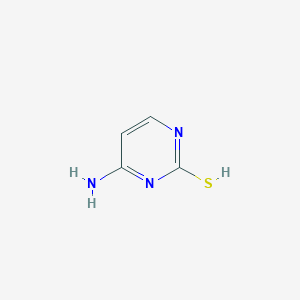

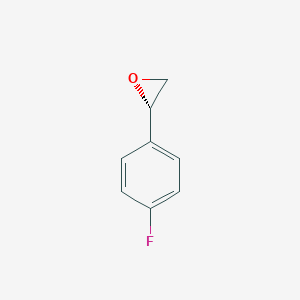

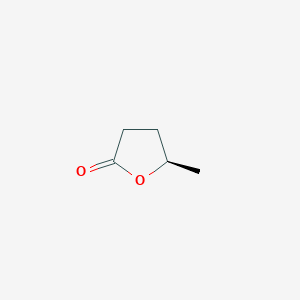

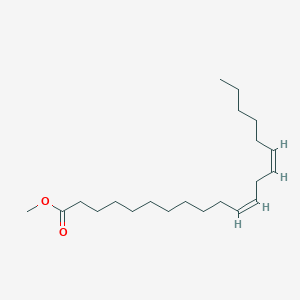

阿普唑仑-d3 是阿普唑仑的氘代形式,阿普唑仑是一种三唑并苯并二氮杂卓类药物,常用于治疗焦虑症和惊恐障碍。 氘代形式的this compound 主要用作分析化学中的内标,特别是在质谱分析中,用于量化生物样品中阿普唑仑的存在 .

科学研究应用

阿普唑仑-d3 广泛用于科学研究,尤其是在:

化学: 作为质谱分析中用于量化阿普唑仑的内标。

生物学: 研究阿普唑仑在生物系统中的代谢途径。

医学: 研究阿普唑仑的药代动力学和药效学。

作用机制

阿普唑仑-d3 与阿普唑仑一样,通过与中枢神经系统中的γ-氨基丁酸A (GABA A) 受体复合物结合发挥作用。这种结合增强了 GABA 的抑制效应,从而产生镇静、抗焦虑和肌肉松弛作用。 氘代形式主要用于分析目的,其作用机制与非氘代形式没有区别 .

生化分析

Biochemical Properties

Alprazolam-d3 plays a significant role in biochemical reactions, particularly in the context of its interactions with the central nervous system. The compound interacts with the gamma-aminobutyric acid (GABA) receptors, specifically the GABAA receptor . Alprazolam-d3 binds to the benzodiazepine site on the GABAA receptor, enhancing the inhibitory effects of GABA by increasing the frequency of chloride channel opening. This interaction leads to hyperpolarization of the neuron, resulting in sedative, anxiolytic, and muscle relaxant effects .

Cellular Effects

Alprazolam-d3 influences various types of cells and cellular processes. In neuronal cells, the compound modulates cell signaling pathways by enhancing GABAergic transmission . This modulation affects gene expression and cellular metabolism, leading to changes in the expression of genes involved in stress response, neurotransmitter synthesis, and synaptic plasticity . Additionally, Alprazolam-d3 has been shown to impact the function of glial cells, which play a crucial role in maintaining the homeostasis of the central nervous system .

Molecular Mechanism

The molecular mechanism of action of Alprazolam-d3 involves its binding interactions with the GABAA receptor. Upon binding to the benzodiazepine site, Alprazolam-d3 enhances the affinity of the receptor for GABA, leading to increased chloride ion influx and subsequent neuronal hyperpolarization . This results in the inhibition of neuronal excitability and the promotion of sedative and anxiolytic effects. Additionally, Alprazolam-d3 may influence the activity of other biomolecules, such as enzymes involved in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alprazolam-d3 have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that Alprazolam-d3 maintains its efficacy in modulating GABAergic transmission, with consistent effects on neuronal function and behavior . Prolonged exposure to Alprazolam-d3 may lead to tolerance and dependence, similar to other benzodiazepines .

Dosage Effects in Animal Models

The effects of Alprazolam-d3 vary with different dosages in animal models. At low doses, the compound produces anxiolytic and sedative effects without significant adverse effects . At higher doses, Alprazolam-d3 can induce motor impairment, respiratory depression, and other toxic effects . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage management in experimental and clinical settings.

Metabolic Pathways

Alprazolam-d3 is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, to form active metabolites such as 4-hydroxyalprazolam and α-hydroxyalprazolam . These metabolites retain pharmacological activity and contribute to the overall effects of Alprazolam-d3 . The metabolism of Alprazolam-d3 can be influenced by various factors, including genetic polymorphisms and co-administration of other drugs .

Transport and Distribution

Within cells and tissues, Alprazolam-d3 is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Alprazolam-d3 interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . The distribution of Alprazolam-d3 is also affected by factors such as lipid solubility and protein binding affinity .

Subcellular Localization

The subcellular localization of Alprazolam-d3 is primarily within the neuronal cell membrane, where it interacts with the GABAA receptor . The compound may also be localized in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and stress response . Post-translational modifications and targeting signals play a role in directing Alprazolam-d3 to specific subcellular compartments .

准备方法

合成路线和反应条件

阿普唑仑-d3 的合成涉及阿普唑仑的氘代。一种方法包括将非氘代的阿普唑仑溶解在二甲基甲酰胺中,然后加入氘代氯仿和氘代盐等氘源。 然后将反应混合物在 120°C 下加热 8 小时 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保氘代产品的纯度和产量。 最终产品通常使用柱色谱法进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

阿普唑仑-d3 与其非氘代对应物一样,会发生各种化学反应,包括:

氧化: 阿普唑仑可以被氧化形成 α-羟基阿普唑仑和 4-羟基阿普唑仑。

还原: 还原反应不太常见,但可以在特定条件下发生。

取代: 取代反应可以在三唑环中的氮原子处发生.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用如氢化锂铝等还原剂。

取代: 可以使用卤代烷烃等试剂进行取代反应.

主要生成产物

氧化: α-羟基阿普唑仑和 4-羟基阿普唑仑。

还原: 阿普唑仑的还原形式。

取代: 取决于所用试剂的各种取代衍生物.

相似化合物的比较

类似化合物

地西泮: 另一种用于治疗焦虑和肌肉松弛的苯并二氮卓类药物。

劳拉西泮: 用于治疗焦虑和作为麻醉前用药。

氯硝西泮: 用于治疗惊恐障碍和癫痫

独特性

阿普唑仑-d3 的独特之处在于它的氘原子,这使其成为质谱分析的理想内标。 这种同位素标记允许在复杂的生物基质中进行精确的量化和区分非氘代的阿普唑仑 .

属性

IUPAC Name |

8-chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFGVBLTWBCJP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344673 | |

| Record name | Alprazolam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112393-64-3 | |

| Record name | Alprazolam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

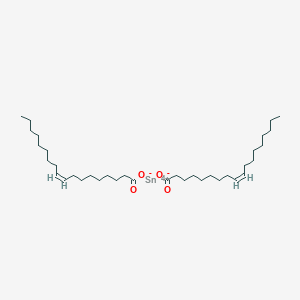

![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)